molecular formula C19H20ClN B195618 3-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)propyl(methyl)ammonium chloride CAS No. 438-59-5

3-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)propyl(methyl)ammonium chloride

Cat. No. B195618
CAS RN: 438-59-5
M. Wt: 297.8 g/mol
InChI Key: UZMPCPFDZYTEJG-UHFFFAOYSA-N
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Description

This compound, also known as Norcyclobenzaprine hydrochloride or CYCLOBENZAPRINE RELATED COMPOUND B, is a synthetic compound that belongs to the class of chemicals known as arylcyclohexylamines . It is a white crystalline powder .


Synthesis Analysis

A related compound, a cyclobenzaprine-tetraphenylborate (CBP-TPB) complex, was synthesized with a 78% yield through an anion exchange reaction . The white crystals of the complex were formed in acetonitrile .


Molecular Structure Analysis

The compound has a molecular weight of 297.82200 and the chemical formula is C19H20ClN . The 3D structure of a related compound, 5H-Dibenzo[a,d]cyclohepten-5-one, is available and can be viewed using specific software .


Physical And Chemical Properties Analysis

The compound has a melting point of 175-177°C . It is stable under normal conditions but is sensitive to light and moisture. The boiling point is 412.3ºC at 760mmHg .

Scientific Research Applications

Crystal Structure and Molecular Properties

  • Cyclobenzaprinium Chloride : This study examines the molecular structure of a salt containing 3-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)propyl(methyl)ammonium chloride. The cation and anion pairs in the asymmetric unit and their dihedral angles are described. The crystal packing is influenced by hydrogen bonds and weak interactions (Siddegowda et al., 2011).

Synthesis and Chemical Properties

  • Synthesis of Esters and Piperazine Derivatives : This paper discusses the synthesis of several acids in the 5H-dibenzo[a,d]cycloheptene series, including esters and piperazine derivatives. The acids were screened for biological activity (Stelt et al., 2010).
  • Rhodium(I) Complexes : A study on the synthesis of new complexes containing 3-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)propyl(methyl)ammonium chloride as part of a trigonal bipyramidal structure. The oxidation of these complexes leads to the liberation of radicals (Fischbach et al., 2022).

Conformational Analysis

  • Conformational Analysis : This research focuses on the conformations and inversion barriers of various 5H-dibenzo[a,d]cycloheptene derivatives, using dynamic nuclear magnetic resonance spectroscopy and computational methods (Hjelmencrantz et al., 2000).

Chemical Reactions and Mechanisms

  • Olefin Bromination : The study investigates the reversibility of the electrophilic step in olefin bromination, particularly focusing on 5H-dibenzo[a,d]cycloheptene (Bellucci et al., 1991).

Protective Group in Organic Synthesis

  • Protecting Group for Various Functional Groups : The 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl group is found useful as a protecting group in synthetic chemistry, especially in peptide chemistry, due to its stability and ease of removal under mild conditions (Pless, 1976).

Radical Cyclisation Reactions

  • Radical Cyclisation Reactions : This study examines the preference for a 6-membered ring radical cyclisation over a 5-membered ring in the context of 5-[bromoalkyl]-5H-dibenzo[a,d]cycloheptenes, providing insights into the conformational rigidity of the system (Hada et al., 1996).

Safety And Hazards

The compound is classified as having acute toxicity - Category 4, Oral. It is hazardous to the aquatic environment, both short-term (Acute) - Category Acute 1 and long-term (Chronic) - Category Chronic 1 . It is harmful if swallowed and causes damage to organs . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-13,20H,6,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMPCPFDZYTEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70963118
Record name 3-(5H-Dibenzo[a,d][7]annulen-5-ylidene)-N-methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70963118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)propyl(methyl)ammonium chloride

CAS RN

438-59-5
Record name 10,11-Didehydronortriptyline hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmethylcyclobenzaprine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000438595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(5H-Dibenzo[a,d][7]annulen-5-ylidene)-N-methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70963118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl(methyl)ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.473
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)propyl(methyl)ammonium chloride
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3-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)propyl(methyl)ammonium chloride
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3-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)propyl(methyl)ammonium chloride

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